2,4,6-Tris((4-fluorobenzyl)thio)-1,3,5-triazine
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Overview
Description
2,4,6-Tris((4-fluorobenzyl)thio)-1,3,5-triazine: is a chemical compound belonging to the class of triazines. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of three 4-fluorobenzylthio groups attached to the triazine core. The fluorine atoms in the benzyl groups contribute to the compound’s unique chemical properties, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Tris((4-fluorobenzyl)thio)-1,3,5-triazine typically involves the reaction of 2,4,6-trichloro-1,3,5-triazine with 4-fluorobenzylthiol. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the substitution of chlorine atoms with 4-fluorobenzylthio groups. The reaction conditions often include:
- Solvent: Anhydrous dichloromethane or tetrahydrofuran
- Temperature: Room temperature to reflux conditions
- Reaction Time: Several hours to overnight
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Purification steps, such as recrystallization or chromatography, are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the benzylthio groups. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions can target the triazine ring or the benzylthio groups. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms in the benzyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents under mild to moderate conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of a base.
Major Products Formed:
Oxidation: Sulfoxides and sulfones
Reduction: Reduced triazine derivatives and benzylthio groups
Substitution: Substituted triazine derivatives with various functional groups
Scientific Research Applications
Chemistry: 2,4,6-Tris((4-fluorobenzyl)thio)-1,3,5-triazine is used as a building block in the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. The presence of fluorine atoms can influence the compound’s binding affinity and selectivity towards specific biological targets.
Medicine: The compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the fields of oncology and infectious diseases.
Industry: In industrial applications, this compound is used as an intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique properties make it valuable in the development of new materials and formulations.
Mechanism of Action
The mechanism of action of 2,4,6-Tris((4-fluorobenzyl)thio)-1,3,5-triazine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to more potent and specific effects. The pathways involved in its mechanism of action may include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signal transduction pathways.
Comparison with Similar Compounds
- 2,4,6-Tris((4-chlorobenzyl)thio)-1,3,5-triazine
- 2,4,6-Tris((4-bromobenzyl)thio)-1,3,5-triazine
- 2,4,6-Tris((4-methylbenzyl)thio)-1,3,5-triazine
Comparison: Compared to its analogs, 2,4,6-Tris((4-fluorobenzyl)thio)-1,3,5-triazine exhibits unique properties due to the presence of fluorine atoms. Fluorine atoms can enhance the compound’s lipophilicity, metabolic stability, and binding affinity towards biological targets. These properties make it a valuable compound for various scientific research applications, particularly in drug discovery and development.
Properties
IUPAC Name |
2,4,6-tris[(4-fluorophenyl)methylsulfanyl]-1,3,5-triazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18F3N3S3/c25-19-7-1-16(2-8-19)13-31-22-28-23(32-14-17-3-9-20(26)10-4-17)30-24(29-22)33-15-18-5-11-21(27)12-6-18/h1-12H,13-15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUGDMCZVXIHBIQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NC(=NC(=N2)SCC3=CC=C(C=C3)F)SCC4=CC=C(C=C4)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18F3N3S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
303091-06-7 |
Source
|
Record name | 2,4,6-TRIS((4-FLUOROBENZYL)THIO)-1,3,5-TRIAZINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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